molecular formula C21H17Br2ClO5 B11092532 methyl 6,8-dibromo-4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate

methyl 6,8-dibromo-4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate

Cat. No.: B11092532
M. Wt: 544.6 g/mol
InChI Key: RVYLLZUZMJKCDH-UHFFFAOYSA-N
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Description

METHYL 6,8-DIBROMO-4-[1-(4-CHLOROBENZOYL)PROPYL]-2-OXO-3-CHROMANECARBOXYLATE is a complex organic compound with a unique structure that includes bromine, chlorine, and chromane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6,8-DIBROMO-4-[1-(4-CHLOROBENZOYL)PROPYL]-2-OXO-3-CHROMANECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include bromination, chlorination, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 6,8-DIBROMO-4-[1-(4-CHLOROBENZOYL)PROPYL]-2-OXO-3-CHROMANECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chromane derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

METHYL 6,8-DIBROMO-4-[1-(4-CHLOROBENZOYL)PROPYL]-2-OXO-3-CHROMANECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of METHYL 6,8-DIBROMO-4-[1-(4-CHLOROBENZOYL)PROPYL]-2-OXO-3-CHROMANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated and chlorinated chromane derivatives, such as:

  • METHYL 6,8-DIBROMO-4-[1-(4-METHYLBENZOYL)PROPYL]-2-OXO-3-CHROMANECARBOXYLATE
  • METHYL 6,8-DIBROMO-4-[1-(4-FLUOROBENZOYL)PROPYL]-2-OXO-3-CHROMANECARBOXYLATE

Uniqueness

The uniqueness of METHYL 6,8-DIBROMO-4-[1-(4-CHLOROBENZOYL)PROPYL]-2-OXO-3-CHROMANECARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17Br2ClO5

Molecular Weight

544.6 g/mol

IUPAC Name

methyl 6,8-dibromo-4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate

InChI

InChI=1S/C21H17Br2ClO5/c1-3-13(18(25)10-4-6-12(24)7-5-10)16-14-8-11(22)9-15(23)19(14)29-21(27)17(16)20(26)28-2/h4-9,13,16-17H,3H2,1-2H3

InChI Key

RVYLLZUZMJKCDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1C(C(=O)OC2=C1C=C(C=C2Br)Br)C(=O)OC)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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